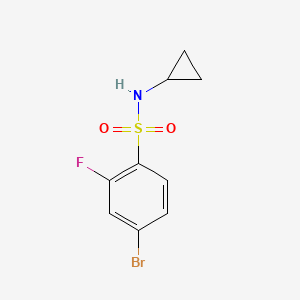

4-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide

Description

4-Bromo-N-cyclopropyl-2-fluorobenzenesulfonamide (CAS: 1055995-89-5) is a benzenesulfonamide derivative with the molecular formula C₉H₉BrFNO₂S and a molecular weight of 294.14 g/mol . Key physicochemical properties include an XLogP3 value of 2.2, indicative of moderate lipophilicity, and a topological polar surface area (TPSA) of 54.6 Ų, suggesting moderate solubility in polar solvents. Its structure features a bromine atom at the para position, a fluorine atom at the ortho position relative to the sulfonamide group, and a cyclopropyl substituent on the sulfonamide nitrogen. These functional groups contribute to its steric and electronic profile, making it a candidate for applications in medicinal chemistry and materials science .

Properties

IUPAC Name |

4-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO2S/c10-6-1-4-9(8(11)5-6)15(13,14)12-7-2-3-7/h1,4-5,7,12H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYRAZWLYFEYOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90702243 | |

| Record name | 4-Bromo-N-cyclopropyl-2-fluorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90702243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1055995-89-5 | |

| Record name | 4-Bromo-N-cyclopropyl-2-fluorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1055995-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-cyclopropyl-2-fluorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90702243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 2-Fluorobenzenesulfonamide

Starting Material:

The initial precursor is typically 2-fluorobenzenesulfonamide . Its synthesis may involve sulfonation of fluorobenzene derivatives or procurement from commercial sources.

- Reagent: Bromine (Br₂) or N-bromosuccinimide (NBS)

- Solvent: Polar aprotic solvents such as acetonitrile or dichloromethane

- Temperature: Controlled, often between 0°C and room temperature to favor regioselectivity

- Catalyst: Sometimes, a radical initiator like AIBN is used if radical bromination is employed

Outcome:

Selective bromination at the para-position relative to the sulfonamide group, yielding 4-bromo-2-fluorobenzenesulfonamide . The regioselectivity is driven by the directing effects of the sulfonamide group, which activates the para-position.

Attachment of the Cyclopropyl Group to the Nitrogen

- Reagent: Cyclopropylamine

- Reaction Type: Nucleophilic substitution or amide formation via amidation

- Coupling Agents: N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimides to activate the sulfonic acid or sulfonyl chloride intermediate

- Catalysts: 4-Dimethylaminopyridine (DMAP) to enhance nucleophilic attack

- Solvent: Dichloromethane or tetrahydrofuran (THF)

- Temperature: Ambient to slightly elevated (20–40°C)

Process:

The sulfonyl chloride intermediate reacts with cyclopropylamine to form the sulfonamide linkage, resulting in 4-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide .

Purification and Characterization

Post-reaction, purification is achieved through:

- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate)

- Column chromatography for higher purity

Characterization techniques include NMR, IR, and mass spectrometry to confirm structure and purity.

Data Table: Summary of Preparation Methods

| Step | Starting Material | Reagents | Conditions | Product | Notes |

|---|---|---|---|---|---|

| 1 | 2-fluorobenzenesulfonamide | Bromine or NBS | 0°C–RT, polar aprotic solvent | 4-bromo-2-fluorobenzenesulfonamide | Regioselective bromination at para-position |

| 2 | 4-bromo-2-fluorobenzenesulfonamide | Cyclopropylamine | DCC, DMAP, RT | 4-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide | Formation of sulfonamide linkage |

Industrial Scale Considerations

For large-scale synthesis, continuous flow reactors are often employed to enhance safety and control, especially during bromination steps. Purification may involve advanced chromatography or crystallization techniques to meet pharmaceutical standards.

Research Findings and Optimization

Recent studies emphasize the importance of regioselectivity during bromination, with NMR and X-ray crystallography confirming substitution patterns. Optimization of reaction conditions, such as temperature and solvent choice, significantly improves yield and minimizes by-products.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively

Major Products

Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield a substituted amine derivative.

Oxidation and Reduction: Oxidation may yield sulfonic acids, while reduction could produce sulfinamides

Scientific Research Applications

4-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Material Science: The compound’s unique structural features make it useful in the development of advanced materials with specific properties.

Biological Studies: It can be used in studies investigating the interaction of sulfonamide derivatives with biological targets

Mechanism of Action

The mechanism of action of 4-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the bromine and fluorine atoms may participate in halogen bonding. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Key Observations:

N-Substituent Effects :

- The cyclopropyl group in the target compound introduces steric bulk and conformational rigidity compared to the smaller N,N-dimethyl group in the analog from . This may reduce metabolic degradation but complicate synthetic steps .

- The allyl group in the compound from enhances reactivity due to unsaturation, enabling further functionalization (e.g., Michael additions) .

This contrasts with analogs lacking halogens or with halogens at different positions .

Physicochemical Properties :

- The target compound’s XLogP3 (2.2) suggests greater lipophilicity than the N,N-dimethyl analog (estimated lower due to reduced alkyl chain length). This impacts membrane permeability in biological systems .

- The TPSA (54.6 Ų) is comparable to other sulfonamides, indicating similar solubility profiles .

Biological Activity

4-Bromo-N-cyclopropyl-2-fluorobenzenesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a bromine substituent, a cyclopropyl group, and a fluorine atom on a benzene sulfonamide framework, which may influence its interactions with biological targets.

Chemical Structure and Properties

The chemical structure of 4-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide can be represented as follows:

- Chemical Formula: C₉H₈BrFNO₂S

- Molecular Weight: 195.13 g/mol

- Functional Groups: Sulfonamide, halogen (bromine), and fluorine.

This unique combination of functional groups is expected to contribute to its biological activity, particularly in antimicrobial and anti-inflammatory contexts.

Antimicrobial Properties

Sulfonamides, including 4-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide, are known for their antibacterial properties. The mechanism of action typically involves inhibition of bacterial folic acid synthesis through competitive inhibition of dihydropteroate synthase. This compound's structural features suggest it may exhibit similar antimicrobial activity, potentially targeting various bacterial strains.

Enzyme Inhibition

Research indicates that derivatives of sulfonamides can act as enzyme inhibitors. For example, studies have shown that certain sulfonamide compounds inhibit enzymes involved in bacterial growth and proliferation, making them candidates for antibiotic development .

Case Studies and Research Findings

Data Table: Comparison of Similar Compounds

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-cyclopropyl-2,5-difluorobenzenesulfonamide | Cyclopropyl group; difluoro substitution | Antibacterial | Different fluorine positioning |

| 4-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide | Bromine substituent; cyclopropyl | Antimicrobial | Presence of bromine |

| N-cyclopropyl-4-fluorobenzenesulfonamide | Single fluorine substitution | Potentially antibacterial | Lacks second fluorine |

Q & A

Basic Research Questions

Q. How can the crystal structure of 4-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide be determined experimentally?

- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for elucidating crystal structures. Use the SHELX suite (e.g., SHELXL for refinement) to process diffraction data, applying direct methods for phase determination . For visualization, employ ORTEP-3 to generate thermal ellipsoid diagrams, ensuring accurate representation of atomic displacement parameters . Preprocessing of raw data can be streamlined via the WinGX suite, which integrates tools for data reduction and structure validation .

Q. What spectroscopic techniques are suitable for characterizing the purity and functional groups of this compound?

- Methodological Answer:

- NMR Spectroscopy: Use and NMR to confirm the fluorine environment and cyclopropyl proton coupling patterns. NMR can resolve sulfonamide and aryl bromine interactions.

- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF can verify molecular weight and isotopic patterns (e.g., bromine’s / doublet).

- IR Spectroscopy: Identify sulfonamide S=O stretches (~1350–1150 cm) and C-F bonds (~1100 cm). Cross-reference with synthetic intermediates (e.g., brominated precursors in ) to detect impurities .

Q. What synthetic routes are reported for analogous sulfonamide derivatives?

- Methodological Answer: A common approach involves nucleophilic substitution of a brominated fluorobenzene precursor with cyclopropylamine. Optimize reaction conditions (e.g., DMF as solvent, KCO as base) to minimize side reactions like dehalogenation. Monitor intermediates via TLC and purify via recrystallization (e.g., using ethanol/water mixtures) . For scale-up, consider column chromatography with silica gel (hexane/ethyl acetate gradients) .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer: Apply density functional theory (DFT) using the B3LYP functional to calculate molecular orbitals and electrostatic potential surfaces. The Colle-Salvetti correlation-energy formula, parameterized for halogenated systems, can estimate electron density distributions and reactive sites (e.g., sulfonamide’s nucleophilicity) . Software like Gaussian or ORCA can model interactions with biological targets (e.g., enzyme active sites), guiding SAR hypotheses.

Q. How should researchers resolve contradictions in crystallographic data (e.g., disorder in the cyclopropyl group)?

- Methodological Answer:

- Data Collection: Ensure high-resolution diffraction data (≤ 0.8 Å) to resolve subtle disorder. Use low-temperature (e.g., 100 K) measurements to reduce thermal motion artifacts.

- Refinement: In SHELXL, apply restraints (e.g., SIMU/DELU) to model disordered regions. Validate with R and check for overfitting using the Hirshfeld surface analysis in CrystalExplorer .

- Cross-Validation: Compare with spectroscopic data (e.g., NMR in solution) to confirm solid-state vs. solution-phase conformations .

Q. What strategies mitigate halogen exchange side reactions during functionalization?

- Methodological Answer:

- Protecting Groups: Temporarily protect the sulfonamide nitrogen with Boc groups to prevent unwanted Br/F exchange under acidic conditions.

- Metal Catalysis: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl bromine, ensuring strict control of temperature and ligand ratios (e.g., SPhos) to retain fluorine substituents .

- In Situ Monitoring: Employ NMR to track fluorine retention during reactions, adjusting stoichiometry if debromination is detected .

Data Analysis & Reproducibility

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

- Methodological Answer:

- Detailed Logs: Document reaction parameters (e.g., solvent purity, humidity levels) that affect cyclopropylamine reactivity.

- Crystallization Controls: Standardize solvent evaporation rates to ensure consistent crystal morphology, critical for SCXRD reproducibility .

- Open Data: Deposit raw crystallographic data (e.g., CIF files) in repositories like the Cambridge Structural Database, enabling independent validation .

Q. What statistical methods are appropriate for analyzing SAR data involving halogenated sulfonamides?

- Methodological Answer: Use multivariate regression to correlate electronic parameters (e.g., Hammett σ constants for Br/F substituents) with bioactivity. Principal component analysis (PCA) can reduce dimensionality in datasets combining DFT-calculated properties (e.g., HOMO-LUMO gaps) and experimental IC values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.